N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
“N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a bicyclic tetrahydropyrazolopyridinone scaffold. This structure is retained through the cyclization of the carboxamido linker, which contributes to its potent fXa binding activity .Scientific Research Applications
Antiallergic Activity
Research on related compounds indicates potential antiallergic applications. For instance, a study on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides found that certain derivatives, such as N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2- pyridinecarboxamide, showed potent antiallergic activity, significantly more so than conventional treatments like disodium cromoglycate (Honma et al., 1983).
Antiviral Properties
A study on benzamide-based 5-aminopyrazoles and their derivatives revealed significant anti-influenza A virus (H5N1) activities. This suggests that related benzamide compounds might possess similar antiviral properties (Hebishy et al., 2020).
Antifungal Applications
Compounds structurally similar to N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide have been synthesized and demonstrated moderate antifungal activities. For example, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were effective against several phytopathogenic fungi, outperforming commercial fungicides in some cases (Zhibing Wu et al., 2012).
Anti-Tuberculosis Potential
Some derivatives of the compound, particularly in the 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine class, have shown promise as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This indicates potential application in developing anti-tuberculosis drugs (Samala et al., 2013).
Anticancer Properties
Compounds with similar structures have been evaluated for their anticancer properties. For instance, novel pyrazolopyrimidines derivatives showed significant cytotoxic activities against certain cancer cell lines, suggesting potential application in cancer treatment (Rahmouni et al., 2016).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could explore its potential applications, such as its use as a potent fXa binding agent .
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2/c1-28-19-17(14(11-16(29)25-19)12-7-3-2-4-8-12)18(27-28)26-20(30)13-9-5-6-10-15(13)21(22,23)24/h2-10,14H,11H2,1H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHDRBXTYDGIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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